N'-[(Z)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-(4-iodophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl, naphthyl, and iodophenoxy groups
Preparation Methods
The synthesis of N’-[(Z)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE involves multiple steps. One common method includes the condensation of substituted aromatic aldehydes with acetohydrazides. The reaction typically requires specific conditions such as the presence of a base (e.g., NaOH or KOH) and solvents like ethanol .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of halogen atoms (bromine and iodine) in its structure
Scientific Research Applications
N’-[(Z)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(Z)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The presence of halogen atoms and aromatic rings allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar compounds include other acetohydrazides and derivatives of bromophenyl and iodophenoxy groups. For example:
N’-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides: These compounds also exhibit antimicrobial activity and share structural similarities with N’-[(Z)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE.
Other Naphthyl Derivatives:
Properties
Molecular Formula |
C26H20BrIN2O3 |
---|---|
Molecular Weight |
615.3 g/mol |
IUPAC Name |
N-[(Z)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-2-(4-iodophenoxy)acetamide |
InChI |
InChI=1S/C26H20BrIN2O3/c27-20-6-3-4-18(14-20)16-33-25-13-8-19-5-1-2-7-23(19)24(25)15-29-30-26(31)17-32-22-11-9-21(28)10-12-22/h1-15H,16-17H2,(H,30,31)/b29-15- |
InChI Key |
AJTDZDXBTGGVOY-FDVSRXAVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)COC3=CC=C(C=C3)I)OCC4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=CC=C(C=C3)I)OCC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.